molecular formula C11H15NO2 B14811597 (5-Cyclopropoxy-2-methoxyphenyl)methanamine

(5-Cyclopropoxy-2-methoxyphenyl)methanamine

Cat. No.: B14811597
M. Wt: 193.24 g/mol
InChI Key: ODNUNGTVQVVTGC-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-2-methoxyphenyl)methanamine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent. It is known for its high purity, typically not less than 98% .

Preparation Methods

The synthesis of (5-Cyclopropoxy-2-methoxyphenyl)methanamine involves several steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the cyclopropoxy group: This step involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the methanamine group: This step typically involves the reaction of the intermediate compound with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(5-Cyclopropoxy-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the methanamine group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Cyclopropoxy-2-methoxyphenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique structural features are advantageous.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Cyclopropoxy-2-methoxyphenyl)methanamine can be compared with other similar compounds, such as:

    (5-Cyclopropoxy-2-methoxyphenyl)ethanamine: This compound has an ethanamine group instead of a methanamine group, which may result in different chemical and biological properties.

    (5-Cyclopropoxy-2-methoxyphenyl)propanamine: The presence of a propanamine group introduces additional carbon atoms, potentially affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(5-cyclopropyloxy-2-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-11-5-4-10(6-8(11)7-12)14-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3

InChI Key

ODNUNGTVQVVTGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)CN

Origin of Product

United States

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